Ramosetron hydrochloride

描述

Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to treat nausea and vomiting associated with chemotherapy and postoperative recovery. Additionally, it is effective in treating diarrhea-predominant irritable bowel syndrome .

准备方法

合成路线和反应条件

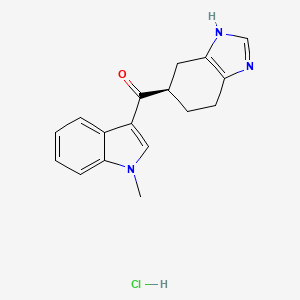

雷莫司琼盐酸盐的合成涉及制备 R-5-[(1-甲基-1H-吲哚-3-基)羰基]-4,5,6,7-四氢-1H-苯并咪唑。 该过程使用先拆分后缩合的技术,大大减少了 N-甲基吲哚的消耗,提高了总收率 . 反应条件通常涉及使用二氯乙烷、水、氢氧化钠和乙醇 .

工业生产方法

雷莫司琼盐酸盐的工业生产涉及一系列步骤,包括将该化合物溶解在水和氯仿中,然后加入氨水。 然后分离有机层,并使用乙醇和盐酸结晶产品 . 另一种方法涉及制备盐酸雷莫司琼注射液,包括将稳定剂溶解在注射用水,加入渗透压调节剂,然后加入药物活性成分 .

化学反应分析

Degradation Reactions

Ramosetron hydrochloride degrades under stressed conditions, with degradation pathways quantified as follows:

Acid/Base Hydrolysis

| Condition | Concentration | Temperature (°C) | Time | Degradation (%) |

|---|---|---|---|---|

| Acid (HCl) | 0.5 N | 60 | 7 days | 5.0 |

| 1 N | 60 | 7 days | 8.0 | |

| 2 N | 60 | 7 days | 11.1 | |

| Base (NaOH) | 0.1 N | 60 | 2 days | 20.9 |

| 0.5 N | 60 | 2 days | 100.0 |

Key Observations :

-

Base hydrolysis causes rapid degradation, especially at ≥0.5 N NaOH .

-

Acidic conditions (≥0.5 N HCl) induce moderate degradation .

Oxidative Degradation

| Oxidizing Agent | Concentration | Time (hours) | Degradation (%) |

|---|---|---|---|

| H₂O₂ | 3% | 3 | 20.8 |

| 5% | 3 | 73.3 | |

| 10% | 3 | 93.0 |

Mechanism : Oxidation likely targets the indole and tetrahydrobenzimidazole moieties .

Photolytic Degradation

| Light Source | Exposure | Degradation (%) |

|---|---|---|

| Fluorescence (3.6 million lux) | Standard | 6.6 |

| UV (600 Wh/m²) | Standard | 6.6 |

Stability : Photolysis causes minimal degradation compared to hydrolysis/oxidation .

Reaction Kinetics

Degradation kinetics under basic conditions follow first-order kinetics, with activation energy (Eₐ) calculated via the Arrhenius equation:

| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| 60 | 0.021 | 33.0 |

| 70 | 0.028 | 24.8 |

| 80 | 0.038 | 18.2 |

Calculations :

Stability in Formulations

This compound remains stable under:

-

Standard storage : Retains integrity in pharmaceutical formulations at 25°C/60% RH.

Structural Reactivity Insights

科学研究应用

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ramosetron has been shown to be more effective than other first-generation 5-HT3 antagonists, such as ondansetron, particularly for delayed CINV. Studies indicate that ramosetron provides longer-lasting effects due to its higher binding affinity and slower dissociation from the receptor .

Clinical Findings:

- A study involving 957 patients demonstrated ramosetron's superiority over placebo in controlling CINV, particularly in the delayed phase .

- Ramosetron is administered as a 0.1 mg oral tablet or a 0.3 mg intravenous injection, offering flexibility in treatment regimens .

Postoperative Nausea and Vomiting (PONV)

Ramosetron is also utilized for preventing PONV, which is common after surgical procedures. Its effectiveness has been confirmed through various clinical trials, establishing it as a reliable option for managing postoperative symptoms .

Key Data:

Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Ramosetron has been specifically approved for treating IBS-D in males. Clinical trials have shown that it improves symptoms such as abdominal pain and stool consistency without significantly increasing constipation rates—an advantage over other treatments .

Clinical Evidence:

- In randomized controlled trials, patients receiving ramosetron reported improved IBS symptoms compared to those on placebo, with responder rates reaching up to 47% .

- The drug has demonstrated a favorable safety profile, with a lower incidence of constipation compared to other 5-HT3 antagonists .

Stability and Compatibility Studies

Recent studies have examined the stability of ramosetron when combined with other medications, such as dexamethasone. These investigations are crucial for ensuring safe co-administration in clinical settings.

Case Studies

Several case studies highlight the real-world applications of ramosetron:

- Case Study on CINV Management: A patient undergoing high-dose chemotherapy experienced severe nausea despite standard treatment. Upon administration of ramosetron, their symptoms significantly decreased, allowing for better overall management of their treatment regimen.

- IBS-D Treatment Case: A male patient diagnosed with IBS-D reported substantial relief from abdominal pain and improved bowel habits after starting ramosetron therapy over a three-month period.

作用机制

雷莫司琼盐酸盐通过选择性拮抗 5-羟色胺 5-HT3 受体发挥作用。该作用阻止 5-羟色胺与这些受体结合,这些受体位于胃肠道粘膜中的传入迷走神经末梢。 通过阻断这些受体,雷莫司琼盐酸盐可以阻止呕吐反射的启动,并减少胃肠道蠕动 .

相似化合物的比较

类似化合物

昂丹司琼: 另一种用于治疗恶心和呕吐的 5-HT3 受体拮抗剂。

格拉司琼: 与昂丹司琼相似,用于相同适应症。

帕洛诺司琼: 一种更新的 5-HT3 受体拮抗剂,具有更长的半衰期。

独特性

雷莫司琼盐酸盐的独特性在于,与昂丹司琼等第一代 5-HT3 受体拮抗剂相比,它具有更高的效力和更长的作用持续时间 . 它还特别有效地治疗以腹泻为主的肠易激综合征,这对于其他 5-HT3 受体拮抗剂来说并不常见 .

生物活性

Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist primarily used in the treatment of irritable bowel syndrome with diarrhea (IBS-D) and as an antiemetic for chemotherapy-induced nausea and vomiting. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, and safety profile.

Ramosetron exerts its effects by selectively antagonizing the 5-HT3 receptors located in both the central and peripheral nervous systems. This action inhibits the release of neurotransmitters involved in gastrointestinal motility and visceral pain, thereby alleviating symptoms associated with IBS-D and reducing nausea and vomiting.

Efficacy in Clinical Trials

Numerous studies have evaluated the efficacy of ramosetron in treating IBS-D. Below is a summary of key clinical findings:

Case Studies

- Male IBS-D Population : In a study focusing on males, ramosetron demonstrated a significant improvement in stool consistency and overall symptom relief compared to placebo, indicating its effectiveness across genders .

- Long-term Use : A post-marketing survey indicated that ramosetron was well-tolerated over extended periods, with a low incidence of severe adverse events, primarily constipation .

Biological Activity in Animal Models

Ramosetron's biological activity has also been assessed in various animal studies, which support its clinical efficacy:

- Inhibition of Defecation : Ramosetron significantly inhibited stress-induced defecation in mice, demonstrating its potential to manage stress-related gastrointestinal disturbances .

- Pain Threshold Increase : In rats, ramosetron increased the pain threshold induced by colonic distension, suggesting its analgesic properties in gastrointestinal contexts .

Safety Profile

The safety profile of ramosetron has been evaluated across multiple studies:

- Adverse Events : Common adverse events include constipation, which occurred in approximately 2% of patients during clinical trials. Severe adverse events were rare, with no reports of ischemic colitis or severe constipation .

- Tolerability : Ramosetron has been shown to be well-tolerated at doses up to 10 µg, with no significant changes in laboratory values or vital signs observed during treatment .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for evaluating the receptor selectivity and mechanism of action of ramosetron hydrochloride?

this compound's selectivity as a 5-HT3 receptor antagonist can be assessed using radioligand binding assays (to quantify affinity for 5-HT3 vs. other serotonin receptor subtypes) and functional in vitro studies (e.g., isolated guinea pig ileum assays to measure inhibition of serotonin-induced contractions). Comparative studies with older 5-HT3 antagonists (e.g., ondansetron) can highlight its slower receptor dissociation kinetics, which contribute to prolonged efficacy .

Q. How can researchers address formulation challenges in developing oral dosage forms of this compound?

For oral films or tablets, use solvent casting with polymers like HPMC E15 and plasticizers like honey. Optimize variables (e.g., polymer concentration, plasticizer ratio) using two-factor, three-level factorial design . Key responses include disintegration time (<30 seconds), tensile strength (>0.5 kg/mm²), and drug release (>90% in 15 minutes). Validate compatibility via differential scanning calorimetry (DSC) to detect shifts in endothermic peaks (e.g., pure drug at 228.66°C vs. 231.65°C with excipients) .

Q. What analytical techniques are validated for quantifying this compound in stability studies?

Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer) is standard. Validate linearity (1–20 µg/mL, r² ≥0.9999), precision (RSD <2% for intraday/interday), and accuracy (recovery >98%). For forced degradation studies, expose samples to acidic (0.1M HCl) , alkaline (0.1M NaOH) , and oxidative (3% H₂O₂) conditions at 60°C for 5 hours .

Advanced Research Questions

Q. How can statistical optimization tools improve experimental design for this compound formulations?

Use Design of Experiments (DoE) with software like Design Expert® to model interactions between variables (e.g., HPMC concentration vs. honey ratio). Apply response surface methodology (RSM) to predict optimal conditions and validate with two-way ANOVA (p<0.05). For example, a 3² factorial design can identify critical factors affecting disintegration time and tensile strength .

Q. What strategies resolve contradictions in drug-excipient compatibility data for this compound?

If DSC thermograms show minor peak shifts (e.g., 228.66°C → 231.65°C), conduct FTIR spectroscopy to confirm no chemical interactions. Compare FTIR spectra of pure drug, excipients, and blends. If peaks align (e.g., indole C-H stretching at 3100 cm⁻¹), incompatibility is unlikely. For ambiguous results, perform long-term stability studies (25°C/60% RH for 90 days) to monitor physical/chemical degradation .

Q. How can researchers evaluate the pharmacokinetic profile of this compound in preclinical models?

Use LC-MS/MS to measure plasma concentrations in rodent models after oral administration. Calculate parameters like Cₘₐₓ, Tₘₐₓ, and AUC₀–24 using non-compartmental analysis. For bioavailability studies, compare AUC values from oral films vs. intravenous formulations. Ensure linearity across 0.5–100 ng/mL and precision (RSD <15% at LLOQ) .

Q. What methodologies assess the stability of this compound in combination therapies (e.g., with midazolam)?

Prepare admixtures in 0.9% NaCl and analyze via stability-indicating HPLC . Monitor for degradation products under stress conditions (heat, light, pH extremes). Validate method specificity by confirming baseline separation of ramosetron (RT: 4.84 min) and midazolam (RT: 9.08 min). Stability criteria: >90% drug remaining after 24 hours at 25°C .

Q. How can in vivo models elucidate the antiemetic efficacy of this compound?

Use cisplatin-induced emesis models in ferrets or dogs. Administer ramosetron (0.1 mg/kg orally) and record vomiting episodes over 24 hours. Compare efficacy to older 5-HT3 antagonists (e.g., granisetron). For dose-response studies, test 0.01–1 mg/kg and analyze using probit regression to determine ED₅₀ values .

Q. Methodological Considerations

- Data Analysis : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For non-linear responses (e.g., drug release kinetics), apply Weibull or Korsmeyer-Peppas models .

- Ethical Compliance : Obtain institutional animal care committee approval for in vivo studies. Follow OECD/ICH guidelines for forced degradation and stability testing .

属性

IUPAC Name |

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYTCLDXQRHJO-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021223 | |

| Record name | Ramosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132907-72-3 | |

| Record name | Ramosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132907-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramosetron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。